molecular formula C16H22N4O2 B13992378 6,7-Dimethoxy-4-[4-(aminomethyl)-piperidino] quinazoline CAS No. 71207-30-2

6,7-Dimethoxy-4-[4-(aminomethyl)-piperidino] quinazoline

Cat. No.: B13992378
CAS No.: 71207-30-2
M. Wt: 302.37 g/mol
InChI Key: OWSAUAOACLOTFG-UHFFFAOYSA-N
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Description

1-(6,7-Dimethoxy-4-quinazolinyl)-4-piperidinemethanamine is a chemical compound belonging to the quinazoline family. It has garnered attention in scientific research due to its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6,7-Dimethoxy-4-quinazolinyl)-4-piperidinemethanamine involves several steps. One common method includes the alkylation of 2-imidazolidinone or 2-imidazolidinethione derivatives with 1-(6,7-dimethoxy-4-quinazolinyl)-4-piperidinyl . The reaction conditions typically involve the use of solvents like DMSO and warming up to 60°C for a minute .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques like HPLC .

Chemical Reactions Analysis

Types of Reactions

1-(6,7-Dimethoxy-4-quinazolinyl)-4-piperidinemethanamine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This compound can undergo nucleophilic substitution reactions, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents like bromoethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various quinazoline derivatives .

Scientific Research Applications

1-(6,7-Dimethoxy-4-quinazolinyl)-4-piperidinemethanamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a cardiotonic agent.

    Medicine: Explored for its therapeutic properties, particularly in cardiovascular research.

Mechanism of Action

The mechanism of action of 1-(6,7-Dimethoxy-4-quinazolinyl)-4-piperidinemethanamine involves its interaction with specific molecular targets. It is known to inhibit Aurora Kinase, which plays a crucial role in cell division. By inhibiting this kinase, the compound can disrupt the cell cycle, leading to potential therapeutic effects in cancer treatment .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chloro-6,7-dimethoxy-4-quinazolinyl)-N-(2-methoxybenzyl)amine
  • 2-(6,7-dimethoxy-4-quinazolinyl)-5-(2-pyridinyl)-1,2,4-triazol-3-amine

Uniqueness

1-(6,7-Dimethoxy-4-quinazolinyl)-4-piperidinemethanamine stands out due to its specific piperidine moiety, which enhances its binding affinity and specificity towards certain molecular targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

71207-30-2

Molecular Formula

C16H22N4O2

Molecular Weight

302.37 g/mol

IUPAC Name

[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl]methanamine

InChI

InChI=1S/C16H22N4O2/c1-21-14-7-12-13(8-15(14)22-2)18-10-19-16(12)20-5-3-11(9-17)4-6-20/h7-8,10-11H,3-6,9,17H2,1-2H3

InChI Key

OWSAUAOACLOTFG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)N3CCC(CC3)CN)OC

Origin of Product

United States

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